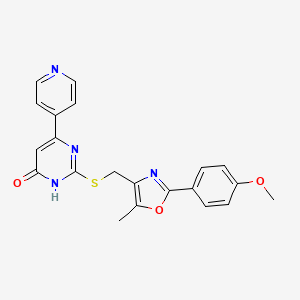

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-13-18(23-20(28-13)15-3-5-16(27-2)6-4-15)12-29-21-24-17(11-19(26)25-21)14-7-9-22-10-8-14/h3-11H,12H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOPCVDWPWZFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one is a complex organic molecule with potential pharmacological applications. Its structural components suggest a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on existing research findings, including case studies and data tables.

- IUPAC Name : 2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one

- Molecular Formula : C21H18N4O3S

- Molecular Weight : 406.46 g/mol

Anticancer Properties

Research has indicated that compounds structurally similar to 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, derivatives of pyrimidinones have been tested against various cancer cell lines, showing promising results:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | HCT116 (colon carcinoma) | 6.2 |

| Compound B (similar structure) | T47D (breast cancer) | 27.3 |

| Compound C (related derivative) | MCF7 (breast cancer) | 43.4 |

These studies demonstrate that modifications in substituents can significantly affect the biological activity and selectivity towards cancer targets .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxazol derivatives have shown antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment:

| Activity Type | Pathogen Tested | Result |

|---|---|---|

| Antibacterial | E. coli | Effective |

| Antifungal | Candida spp. | Moderate activity |

Studies suggest that the presence of specific functional groups enhances the interaction with microbial targets, leading to increased efficacy .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of DNA Synthesis : The pyrimidine core is known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.

- Enzyme Inhibition : The thioether group may interact with various enzymes involved in metabolic pathways, altering their activity and leading to cell death in malignant cells.

Case Studies

One notable case study involved the testing of a closely related compound in a clinical setting where patients with advanced solid tumors were treated. The study reported:

- Objective Response Rate (ORR) : 30%

- Progression-Free Survival (PFS) : Median duration of 6 months

These findings underscore the therapeutic potential of compounds within this chemical class .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrimidin-4(3H)-one core is shared among several analogs, but substituent diversity drives differences in properties:

Key Observations :

Key Observations :

Spectral and Analytical Data

High-Resolution Mass Spectrometry (HRMS) and NMR data highlight structural differences:

Key Observations :

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Stability Study Design

| Variable | Levels | Measurement Technique |

|---|---|---|

| pH | 5.0, 7.4, 9.0 | UV-Vis spectroscopy |

| Temperature | 25°C, 37°C, 40°C | LC-MS for degradation products |

| Buffer | PBS, Tris-HCl | HPLC purity analysis |

Critical Considerations

- Theoretical Frameworks : Link studies to conceptual models like frontier molecular orbital theory (FMOT) for reactivity predictions or lock-and-key binding hypotheses for SAR .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw spectral data and crystallographic coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.